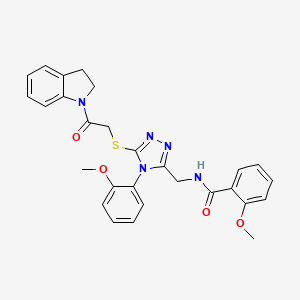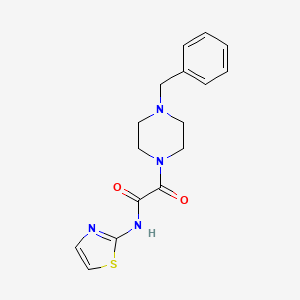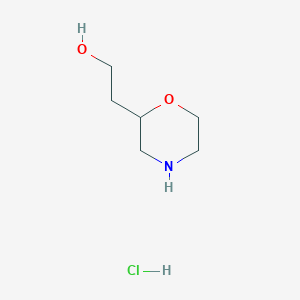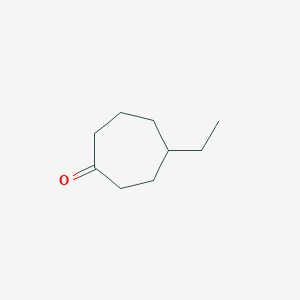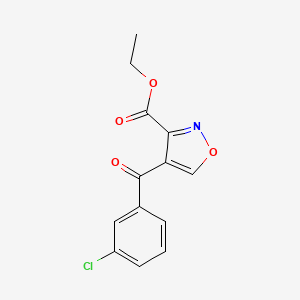![molecular formula C17H14Cl2N4O2 B2477737 [1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-methylphenyl)carbamate CAS No. 338419-43-5](/img/structure/B2477737.png)
[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-methylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a carbamate derivative, which is a class of organic compounds that are derived from carbamic acid. The structure suggests that it might have some biological activity, as both carbamates and triazoles are common motifs in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely show the carbamate group attached to the 4-position of the 1,2,3-triazole ring, with the dichlorophenyl group also attached to the triazole ring. The N-(4-methylphenyl) group would be attached to the carbamate nitrogen .Scientific Research Applications
Cytotoxic and Antibacterial Activities
- Synthesized β-carboline derivatives with 1,2,3-triazole rings, including a compound similar to the target chemical, demonstrated significant cytotoxic activity against certain cancer cell lines and antibacterial activity against specific bacterial strains. The presence of the 1,2,3-triazole ring was found to enhance biological activity (Salehi et al., 2016).
Structural Analysis and Synthesis
- Research on similar compounds involved detailed structural analysis through techniques like NMR, IR, MS spectra, and X-ray diffraction, providing insights into the molecular conformation and potential for various chemical reactions and applications (Dong & Huo, 2009).
Novel Compound Synthesis
- Novel derivatives of 1,2,3-triazole, including compounds with structures similar to the target chemical, were synthesized, showcasing the versatility and potential for creating a wide range of chemicals for various applications (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antimicrobial Activity
- A study synthesized novel 1,2,3-triazole derivatives and evaluated their antimicrobial activity, demonstrating the potential of these compounds in developing new antimicrobial agents (Kumar et al., 2017).
Safety And Hazards
Carbamates and triazoles can both be associated with various safety hazards, depending on their specific structures and biological activities. Some carbamates are highly toxic and can inhibit acetylcholinesterase, an important enzyme in the nervous system. Triazoles can sometimes be irritants or allergens .
Future Directions
properties
IUPAC Name |
[1-(3,4-dichlorophenyl)triazol-4-yl]methyl N-(4-methylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4O2/c1-11-2-4-12(5-3-11)20-17(24)25-10-13-9-23(22-21-13)14-6-7-15(18)16(19)8-14/h2-9H,10H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKGXFPLTDMEDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)OCC2=CN(N=N2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-methylphenyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

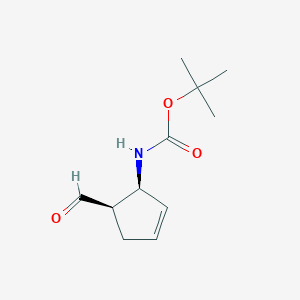
![N-[4-(acetylamino)phenyl]-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2477656.png)
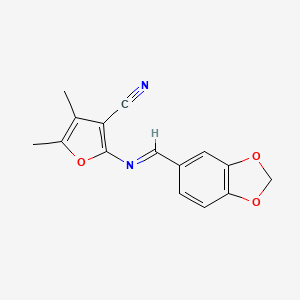
![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2477658.png)
![8,8-dimethyl-2-sulfanylidene-5-thiophen-2-yl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B2477659.png)
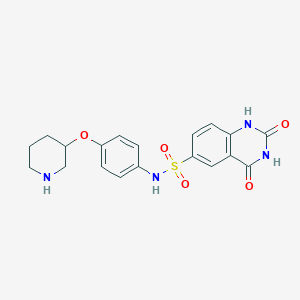
![3-(4-fluorobenzyl)-1-((5-methyl-2-phenyloxazol-4-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2477665.png)
![[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-[4-(difluoromethoxy)phenyl]acetate](/img/structure/B2477667.png)
